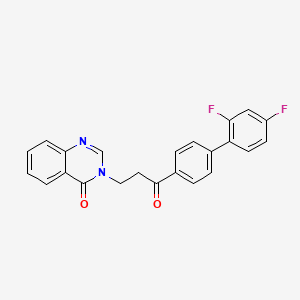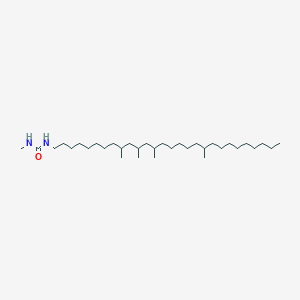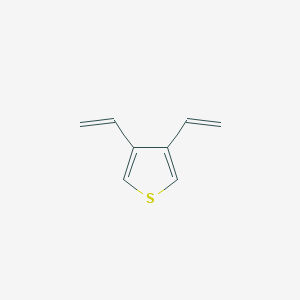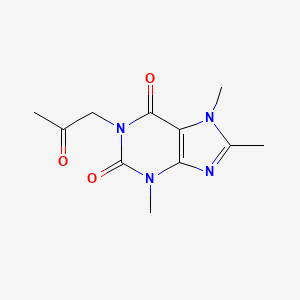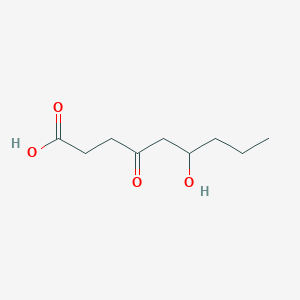
1,1,1,2,3-Pentafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,3-Pentafluorobutane is a hydrofluorocarbon with the molecular formula C4H5F5. It is a colorless, odorless liquid at room temperature and is known for its low global warming potential compared to other hydrofluorocarbons. This compound is used in various industrial applications, including as a refrigerant and a blowing agent for foam production .
Métodos De Preparación
1,1,1,2,3-Pentafluorobutane can be synthesized through the fluorination of 1,1,1,2,3-pentachlorobutane using hydrogen fluoride (HF) in the presence of a liquid-phase fluorination catalyst such as antimony pentachloride or tin tetrachloride. The reaction typically occurs in a liquid-phase fluorination reactor with a low-temperature reaction zone (60-90°C) and a high-temperature reaction zone (90-140°C). The reaction pressure is maintained between 1.0-1.5 MPa .
Análisis De Reacciones Químicas
1,1,1,2,3-Pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: It can be reduced to form different hydrofluorocarbon derivatives.
Common reagents used in these reactions include hydrogen fluoride, antimony pentachloride, and tin tetrachloride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,1,2,3-Pentafluorobutane has several scientific research applications:
Chemistry: It is used as a solvent and a reagent in various chemical reactions.
Biology: It is used in biological research for its properties as a non-toxic, non-flammable solvent.
Industry: It is widely used as a refrigerant, a blowing agent for foam production, and a heat exchange fluid in closed heat transfer systems
Mecanismo De Acción
The mechanism of action of 1,1,1,2,3-Pentafluorobutane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other elements, making it a stable compound. Its low reactivity and high stability make it suitable for various applications, including as a refrigerant and a solvent .
Comparación Con Compuestos Similares
1,1,1,2,3-Pentafluorobutane can be compared with other similar hydrofluorocarbons such as:
1,1,1,3,3-Pentafluorobutane: Similar in structure but differs in the position of fluorine atoms.
1,1,1,2,2-Pentafluorobutane: Another isomer with different fluorine atom positions.
1,1,1,2-Tetrafluoroethane: A hydrofluorocarbon with fewer fluorine atoms.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which gives it distinct physical and chemical properties compared to its isomers .
Propiedades
Número CAS |
161791-22-6 |
|---|---|
Fórmula molecular |
C4H5F5 |
Peso molecular |
148.07 g/mol |
Nombre IUPAC |
1,1,1,2,3-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c1-2(5)3(6)4(7,8)9/h2-3H,1H3 |
Clave InChI |
HEZRNASCVCYBPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
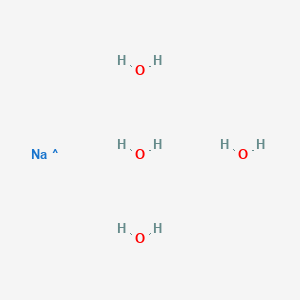

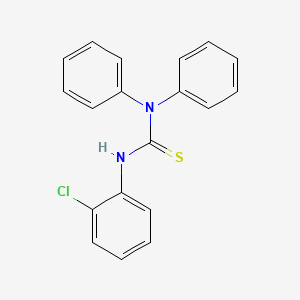
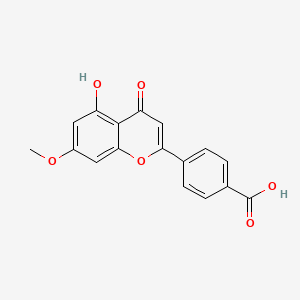
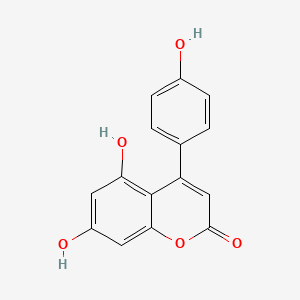
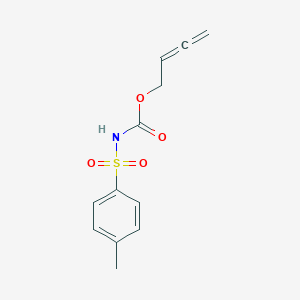
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
